- Rapidly accelerating fibrosarcoma protein degrading compounds and associated methods of use, World Intellectual Property Organization, , ,
Cas no 928038-44-2 (3-Azetidinemethanol hydrochloride)

928038-44-2 structure
Nome del prodotto:3-Azetidinemethanol hydrochloride
Numero CAS:928038-44-2
MF:C4H10ClNO
MW:123.581300258636
MDL:MFCD09743446
CID:803098
PubChem ID:24801400
3-Azetidinemethanol hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- Azetidin-3-ylmethanol hydrochloride
- 3-Azetidinemethanol hydrochloride
- (azetidine-3-yl)methanol hydrochloride
- 3-(Hydroxymethyl)azetidine hydrochloride
- 3-Azetidinemethanol,hydrochloride (1:1)
- Azetidin-3-Ylmethanol HCl
- azetidine-3-methanol hydrochloride
- HT871
- SC3671
- (Azetidine-3-yl)methanol HCl
- 3-HYDROXYMETHYL-AZETIDINE HCL
- 3-Azetidinemethanol, hydrochloride (1:1)
- PubChem19094
- Azetidin-3-ylmethanol, HCl
- AQUVQGSNKVDBBF-UHFFFAOYSA-N
- azetidin-3-ylmethanol,hydrochloride
- EBD14820
- Aze
- (Azetidin-3-yl)methanol hydrochloride
- GS-4254
- azetidin-3-ylmethanol;hydrochloride
- 928038-44-2
- SY024106
- azetidin-3-ylmethanolhydrochloride
- DTXSID40647357
- DB-013591
- EN300-7370063
- (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
- PD166492
- MFCD09743446
- SB10126
- 3-(hydroxymethyl)azetidine hcl
- J-519615
- Azetidin-3-yl-methanol hydrochloride
- A3231
- HY-21336
- CS-D1756
- AC-7925
- 3-Azetidinemethanol HCl
- 3-Azetidinemethanol (hydrochloride)
- AKOS007930430
- SCHEMBL322359
-
- MDL: MFCD09743446
- Inchi: 1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H
- Chiave InChI: AQUVQGSNKVDBBF-UHFFFAOYSA-N
- Sorrisi: Cl.OCC1CNC1
Proprietà calcolate
- Massa esatta: 123.045092g/mol
- Carica superficiale: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 2
- Conta legami ruotabili: 1
- Massa monoisotopica: 123.045092g/mol
- Massa monoisotopica: 123.045092g/mol
- Superficie polare topologica: 32.3Ų
- Conta atomi pesanti: 7
- Complessità: 42.8
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 2
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
- PSA: 32.26000
- LogP: 0.32890
- Sensibilità: Hygroscopic
3-Azetidinemethanol hydrochloride Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Inert atmosphere,Store in freezer, under -20°C
3-Azetidinemethanol hydrochloride Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-Azetidinemethanol hydrochloride Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
AstaTech | SC3671-25/G |
3-HYDROXYMETHYL-AZETIDINE HCL |
928038-44-2 | 95% | 25g |
$838 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00458-01-5G |
azetidin-3-ylmethanol hydrochloride |
928038-44-2 | 97% | 5g |
¥ 330.00 | 2023-04-12 | |
abcr | AB352056-10 g |
3-Azetidinemethanol hydrochloride, 95%; . |
928038-44-2 | 95% | 10 g |
€308.20 | 2023-07-19 | |
eNovation Chemicals LLC | D552364-25G |
AZETIDIN-3-YLMETHANOL HYDROCHLORIDE |
928038-44-2 | 95% | 25g |
$170 | 2024-05-23 | |
abcr | AB352056-5 g |
3-Azetidinemethanol hydrochloride, 95%; . |
928038-44-2 | 95% | 5 g |
€185.80 | 2023-07-19 | |
Apollo Scientific | OR309042-1g |
Azetidin-3-yl-methanol hydrochloride |
928038-44-2 | 97% | 1g |
£49.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046855-5g |
3-Azetidinemethanol (hydrochloride) |
928038-44-2 | 98% | 5g |
¥254.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046855-25g |
3-Azetidinemethanol (hydrochloride) |
928038-44-2 | 98% | 25g |
¥1367.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046855-250mg |
3-Azetidinemethanol (hydrochloride) |
928038-44-2 | 98% | 250mg |
¥39 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00458-01-10G |
azetidin-3-ylmethanol hydrochloride |
928038-44-2 | 97% | 10g |
¥ 620.00 | 2023-04-12 |
3-Azetidinemethanol hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 1 h, 15 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
Riferimento
- Preparation of pyridine or pyrimidine derivatives as antitumor agents having excellent cell growth inhibition effect and excellent antitumor effect on cell strain having amplification of HGFR gene, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Preparation of aminopyrazine derivatives as JAK2 tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, 25 °C
Riferimento
- Sulfonamide-nitrogen oxide derivatives as PDE-5 and PDE-6 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of eye diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
Riferimento
- Preparation of nitrogen containing bicyclic compounds as somatostatin modulators, especially SSTR2 agonists, and their therapeutic use, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of pyridines and pyrimidines having cyclopropane-1,1-dicarboxamide moiety as HGFR inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, rt
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Riferimento
- Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and PhosphorylasesJournal of Medicinal Chemistry, 2008, 51(4), 948-956,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
Riferimento
- Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, 25 °C
Riferimento
- Preparation of benzenesulfonamides linked to a fused heteroaryl as nitrogen oxide-donating PDE-5 and/or PDE-6 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane ; 2 h, 25 °C
Riferimento
- Preparation of indazole based bifunctional molecules as selective modulators of mutant LRRK2 for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Ethyl acetate ; 2 h, rt
Riferimento
- Preparation of modified andrographolides useful for the treatment of inflammation, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Methanol ; 0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
Riferimento
- Preparation of phenoxypyridine derivatives as HGFR inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 2 h, 20 °C
Riferimento
- Benzofuran analogues as NS4B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of HCV, China, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Preparation of taxane compounds with azetidine ring structure as anticancer agents, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 2 h, 20 °C
Riferimento
- Benzofuran analogue as NS4B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation, nucleosidase and phosphorylase inhibition of azetidine nucleoside analogs, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol , Water ; overnight, 4 bar, 45 °C
Riferimento
- Effect of lipophilicity modulation on inhibition of human rhinovirus capsid bindersBioorganic & Medicinal Chemistry Letters, 2011, 21(20), 6031-6035,
3-Azetidinemethanol hydrochloride Raw materials
3-Azetidinemethanol hydrochloride Preparation Products
3-Azetidinemethanol hydrochloride Letteratura correlata
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
3. Back matter
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
928038-44-2 (3-Azetidinemethanol hydrochloride) Prodotti correlati
- 625-43-4(N-Methylisobutylamine)
- 7583-53-1((1-methylpiperidin-3-yl)methanol)
- 110-96-3(Diisobutylamine)
- 95849-02-8(Azetidin-3-ylmethanol)
- 110013-18-8((3R)-pyrrolidin-3-ylmethanol)
- 110013-19-9((3S)-pyrrolidin-3-ylmethanol)
- 5082-74-6(Pyrrolidin-3-ylmethanol)
- 26734-09-8(3-Amino-2,2-dimethylpropanol)
- 4606-65-9(piperidin-3-ylmethanol)
- 75659-49-3(1-ethyl-2-ethynylbenzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:928038-44-2)3-Azetidinemethanol hydrochloride

Purezza:99%
Quantità:100g
Prezzo ($):490.0